N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine
Overview
Description
N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine: is a compound that features a pyrrole ring structure, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride.
Condensation of Carboxylic Acids with Amines: Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by acid-mediated cyclization to form the pyrrole ring.
Industrial Production Methods: Industrial production methods for N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine typically involve scalable versions of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the nitrogen atom in the pyrrole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce various pyrrolidine derivatives.
Scientific Research Applications
Chemistry: N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential antiviral properties. Derivatives of pyrrole-containing compounds have shown promise in treating HIV infections .
Industry: In the materials science industry, this compound is used in the development of conductive polymers and other advanced materials due to its electronic properties .
Mechanism of Action
The mechanism by which N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine exerts its effects involves interactions with various molecular targets. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to antiviral activity .
Comparison with Similar Compounds
- N-(3,4-dihydro-2H-pyrrol-5-yl)glycine
- N-(3,4-dihydro-2H-pyrrol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
- N’-(3,4-dihydro-2H-pyrrol-5-yl)-2-(2-naphthalenylamino)acetohydrazide
Uniqueness: N-(3,4-dihydro-2H-pyrrol-5-yl)-beta-alanine is unique due to its beta-alanine moiety, which imparts distinct chemical and biological properties. This differentiates it from other pyrrole derivatives that may lack this specific functional group.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-ylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7(11)3-5-9-6-2-1-4-8-6/h1-5H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQNFMWNADKYOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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